molecular formula C29H52N2O3 B1194696 Xestospongin B

Xestospongin B

Cat. No. B1194696
M. Wt: 476.7 g/mol
InChI Key: VJEURJNEIZLTJG-JEZHGSKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xestospongin B is a natural product found in Xestospongia with data available.

Scientific Research Applications

IP3-Mediated Calcium Signaling Inhibition

Xestospongin B, derived from the marine sponge Xestospongia exigua, acts as a competitive inhibitor of inositol 1,4,5-trisphosphate (IP3)-induced calcium release. This inhibition is significant in various cellular models, including rat myotubes, isolated myonuclei, and neuroblastoma cells. Xestospongin B displaces IP3 in a concentration-dependent manner, thereby suppressing calcium signals induced by agents like bradykinin and also selectively blocks slow intracellular calcium signals induced by membrane depolarization in rat skeletal myotubes. Additionally, it does not affect calcium-ATPase activity, making it a specific inhibitor of IP3 receptors in these cell types (Jaimovich et al., 2005).

Impact on IP3 Receptors and Calcium Signaling

Xestospongin compounds, including Xestospongin B, are potent blockers of IP3-mediated calcium release from endoplasmic reticulum vesicles. These compounds, through their action, provide a new class of membrane permeable IP3 receptor blockers. Their high selectivity over ryanodine receptors makes them valuable tools for investigating the structure and function of IP3 receptors and calcium signaling in neuronal and non-neuronal cells (Gafni et al., 1997).

Effect on Cellular Differentiation

The use of Xestospongin C, a closely related compound to Xestospongin B, has been found to induce monocytic differentiation of HL60 cells through activation of the ERK pathway. This finding suggests that Xestospongins may have potential as differentiation-inducing agents in the treatment of acute myeloid leukemia (Moon et al., 2013).

Applications in Neurobiology

In neurobiology, Xestospongin B's ability to inhibit IP3-mediated calcium release has been leveraged to study the role of calcium signaling in various processes. For example, it has been used to explore the regulation of autophagy through its interaction with Beclin 1, revealing a new role of IP3R as a regulator of the Beclin 1 complex in autophagy (Vicencio et al., 2009).

Other Biomedical Applications

Xestospongin compounds also show potential in other biomedical applications, such as their inhibitory effects on rat brain nitric oxide synthase activity, suggesting a role in modulating neuronal NOS (Venkateswara Rao et al., 1998).

properties

Product Name

Xestospongin B

Molecular Formula

C29H52N2O3

Molecular Weight

476.7 g/mol

IUPAC Name

(1S,8S,10R,15R,22S,29R,32R)-32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol

InChI

InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29+/m1/s1

InChI Key

VJEURJNEIZLTJG-JEZHGSKMSA-N

SMILES

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O

synonyms

xestospongin B xestospongine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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